![molecular formula C21H18ClN5O2S B2838955 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 894037-40-2](/img/structure/B2838955.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

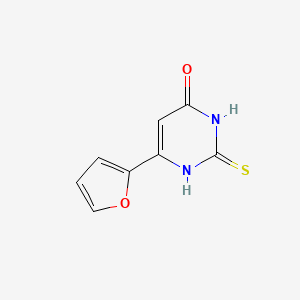

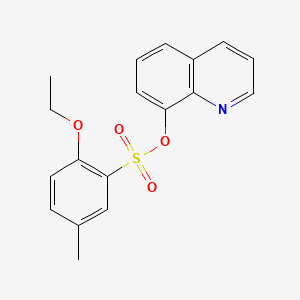

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide” is a complex organic compound that contains a thiazolo[3,2-b][1,2,4]triazole scaffold . This scaffold is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole scaffold . This scaffold is a nitrogen-containing heterocycle, which has been demonstrated to have a significant effect on the process of discovering new structures for pharmaceutical applications .Applications De Recherche Scientifique

Antiallergy Applications

- Research has led to the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which have shown potent antiallergy activity in rat models. These compounds, prepared through specific synthetic pathways, demonstrated significant potency compared to existing antiallergy agents, such as disodium cromoglycate, indicating their potential as novel therapeutic agents for allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Antifungal Applications

- The creation of new S-triazine derivatives of thiazoline has been reported, showing notable antimicrobial and antifungal activities. These derivatives were synthesized efficiently and evaluated against various bacterial and fungal strains, highlighting their potential in addressing microbial resistance (Indorkar, Chourasia, & Limaye, 2012).

- Another study synthesized and characterized isostructural thiazole compounds, demonstrating their high yields and structural determination through single crystal diffraction. These findings underscore their potential in developing new antimicrobial agents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Applications

- The synthesis of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their anticancer evaluation was explored. These compounds showed promising anticancer activities against a variety of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, suggesting their potential as novel anticancer therapies (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

Structural and Electronic Characterization

- Studies involving quantum chemical and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron corrosion are crucial. These studies, which utilize density functional theory calculations and molecular dynamics simulations, offer insights into the electronic properties and interaction mechanisms of these compounds with metal surfaces, potentially leading to the development of new materials with enhanced corrosion resistance (Kaya et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Mode of Action

For instance, some compounds with a similar structure have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

It is known that compounds with similar structures can affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity .

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-4-2-3-5-17(13)24-20(29)19(28)23-11-10-16-12-30-21-25-18(26-27(16)21)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAONEMHSHSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)

![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)

![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine](/img/structure/B2838886.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2838895.png)